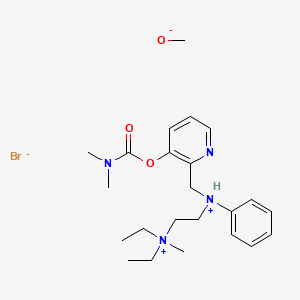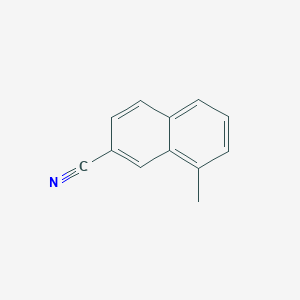
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride is a chemical compound with the molecular formula C6-H11-N5-O.2Cl-H and a molecular weight of 242.14 . This compound is known for its unique structure, which includes a hydrazino group attached to a pyridazinyl ring, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of 3-hydrazinopyridazine with ethanolamine under specific reaction conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Analyse Des Réactions Chimiques
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the hydrazino group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethanol, 2-((3-hydrazino-6-pyridazinyl)amino)-, dihydrochloride can be compared with other similar compounds, such as:
Ethanol, 2-((3-amino-6-pyridazinyl)amino)-, dihydrochloride: Similar structure but lacks the hydrazino group.
Ethanol, 2-((3-hydrazino-5-pyridazinyl)amino)-, dihydrochloride: Similar structure but with a different substitution pattern on the pyridazinyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazino group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
66125-68-6 |
|---|---|
Formule moléculaire |
C6H13Cl2N5O |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
2-[(6-hydrazinylpyridazin-3-yl)amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-9-6-2-1-5(10-11-6)8-3-4-12;;/h1-2,12H,3-4,7H2,(H,8,10)(H,9,11);2*1H |
Clé InChI |
FZUGYQITXOILIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1NCCO)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)
![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)

![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)




